molecular formula C23H21ClN4O3 B2460096 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-34-7

9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2460096
CAS RN: 539842-34-7
M. Wt: 436.9
InChI Key: CUMYZJMBWLEPGE-UHFFFAOYSA-N
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Description

9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

A closely related compound, 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrated significant H1-antihistaminic activity, as evidenced by its potent protective effect against histamine-induced bronchoconstriction in guinea pigs. This compound was found to be almost as effective as the reference drug chlorpheniramine maleate but with considerably less sedative effect, suggesting a potential for developing new antihistamines with minimized sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).

Heterocyclization Mechanisms

Research on the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, which share structural similarities with the queried compound, has provided insights into heterocyclization mechanisms. This study offers valuable information on the direction of heterocyclization and analyses possible mechanisms for the formation of the pyrimidine heterocycle, contributing to a deeper understanding of synthetic pathways for such compounds (Lipson, Desenko, Shirobokova, & Borodina, 2003).

Antimicrobial Properties

Another related study focused on novel quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This suggests that compounds within this chemical family, including the one , may hold potential as antimicrobial agents, warranting further investigation into their efficacy and mechanism of action (Pandey, Singh, Singh, & Nizamuddin, 2009).

Antihypertensive Activity

Research on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which are structurally related to the compound , has shown significant antihypertensive activity in spontaneously hypertensive rats. This indicates the potential of such compounds in the treatment of hypertension, suggesting a promising area for further research to explore their cardiovascular effects and therapeutic applications (Alagarsamy & Pathak, 2007).

properties

IUPAC Name

9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-30-18-11-10-13(12-19(18)31-2)22-26-23-25-16-8-5-9-17(29)20(16)21(28(23)27-22)14-6-3-4-7-15(14)24/h3-4,6-7,10-12,21H,5,8-9H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYZJMBWLEPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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